molecular formula C7H6BrClN2 B12439349 2-Bromo-5-chlorobenzimidamide

2-Bromo-5-chlorobenzimidamide

Katalognummer: B12439349
Molekulargewicht: 233.49 g/mol
InChI-Schlüssel: QENCBYSHQHHSSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-chlorobenzimidamide is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of bromine and chlorine atoms attached to a benzimidamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorobenzimidamide typically involves the bromination and chlorination of benzimidamide precursors. One common method includes the reaction of 2-chlorobenzonitrile with a brominating agent to form 2-Bromo-5-chlorobenzonitrile, which is then converted to this compound through subsequent reactions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of catalysts and optimized reaction conditions are crucial for achieving high selectivity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-chlorobenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-chlorobenzimidamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-chlorobenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific combination of bromine and chlorine substitutions on the benzimidamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C7H6BrClN2

Molekulargewicht

233.49 g/mol

IUPAC-Name

2-bromo-5-chlorobenzenecarboximidamide

InChI

InChI=1S/C7H6BrClN2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H3,10,11)

InChI-Schlüssel

QENCBYSHQHHSSU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C(=N)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.